molecular formula C25H25NO4 B4643291 6,7-diethoxy-4-(3-phenoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

6,7-diethoxy-4-(3-phenoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4643291
M. Wt: 403.5 g/mol
InChI Key: ZHRPKAYYSXGPLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinone derivatives often involves cyclization reactions, starting from various precursors such as amino acids, ketones, and other aromatic compounds. A notable method includes the reaction of 2-aminoterephthalic acid with substituted alpha-bromoacetophenones, followed by cyclization to yield substituted quinolinones (Soural et al., 2006). Additionally, cyclization of N-(2-chloroacetylamino)benzophenone with phenol under basic conditions has been reported to synthesize phenoxy-substituted quinolinones in high yields (Yadav et al., 2000).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including the compound , often features distinct dihedral angles between the quinoline ring system and substituent groups, influencing their biological activity and interaction with biological targets. For example, in a structurally similar compound, the quinoline ring and the methoxyphenyl ring form specific dihedral angles, which are crucial for their interaction with biological targets (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinones undergo various chemical reactions, including nucleophilic substitutions and cyclization, to form different derivatives with varied biological activities. For instance, the cyclization of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide yields 3-chloro-1,4-disubstituted quinolinones under electrochemical conditions (Batanero & Barba, 2003).

properties

IUPAC Name

6,7-diethoxy-4-(3-phenoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-3-28-23-14-21-20(15-25(27)26-22(21)16-24(23)29-4-2)17-9-8-12-19(13-17)30-18-10-6-5-7-11-18/h5-14,16,20H,3-4,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRPKAYYSXGPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)OC4=CC=CC=C4)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-diethoxy-4-(3-phenoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
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Reactant of Route 6
6,7-diethoxy-4-(3-phenoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

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